

4-(4-Ethylcyclohexyl)cyclohexanone CAS number 82431-75-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(4-Ethylcyclohexyl)cyclohexanone
Cat. No.:	B125137

[Get Quote](#)

An In-Depth Technical Guide to **4-(4-Ethylcyclohexyl)cyclohexanone**

Introduction

4-(4-Ethylcyclohexyl)cyclohexanone, identified by CAS number 82431-75-0, is a significant chemical intermediate, particularly in the field of materials science. Its molecular architecture, featuring two interconnected cyclohexyl rings with a polar carbonyl group, provides a unique combination of a rigid structural backbone and a reactive functional site. This structure makes it an invaluable building block for the synthesis of advanced materials, most notably liquid crystals. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis methodologies, analytical characterization, applications, and safety protocols.

Physicochemical and Structural Properties

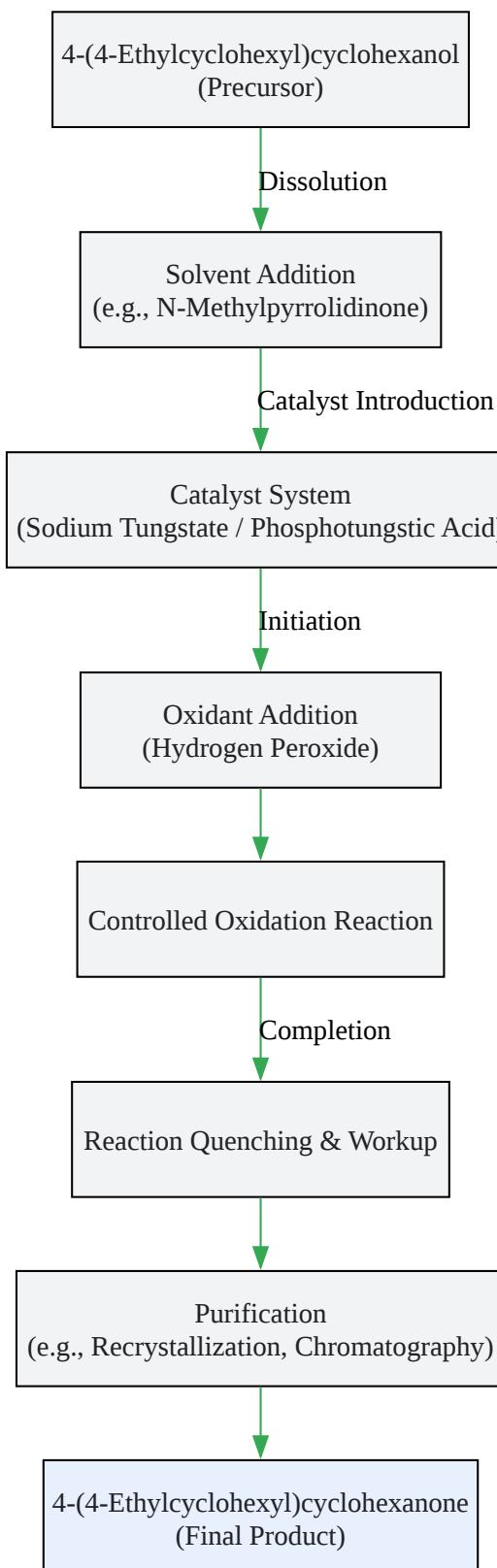
The defining feature of **4-(4-Ethylcyclohexyl)cyclohexanone** is its bicyclic structure. This imparts specific physical properties that are crucial for its application, particularly in liquid crystal formulations.

Chemical Structure:

Structure of **4-(4-Ethylcyclohexyl)cyclohexanone**.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	82431-75-0	N/A
Molecular Formula	C ₁₄ H ₂₄ O	Derived
Molecular Weight	208.34 g/mol	[1]
Exact Mass	208.182715 g/mol	[1]
Density	0.944 g/cm ³ (estimated)	[1]
XLogP3	4.2	[1]
Topological Polar Surface Area	17.1 Å ²	[1]
Hydrogen Bond Acceptor Count	1	[1]


| Rotatable Bond Count | 2 |[\[1\]](#) |

Note: Some properties are computed or estimated due to the compound's primary role as an intermediate, for which extensive experimental data is not always publicly available.

Synthesis Methodologies

The synthesis of **4-(4-Ethylcyclohexyl)cyclohexanone** typically involves the oxidation of the corresponding secondary alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. Modern synthetic chemistry emphasizes the use of environmentally benign reagents and processes to improve yield and reduce waste.

A prominent green chemistry approach involves the oxidation of the precursor alcohol using hydrogen peroxide, which is an ideal clean oxidant as its only byproduct is water.[\[2\]](#) Another common industrial route involves the catalytic hydrogenation of a 4-substituted phenol to produce the cyclohexanol derivative, which is then oxidized to the target cyclohexanone.[\[3\]](#)

[Click to download full resolution via product page](#)

A generalized green synthesis workflow for **4-(4-Ethylcyclohexyl)cyclohexanone**.

Experimental Protocol: Green Oxidation Synthesis

This protocol is adapted from a patented method for synthesizing similar 4-(4'-n-alkyl cyclohexyl) cyclohexanones and represents a modern, environmentally conscious approach.[\[2\]](#)

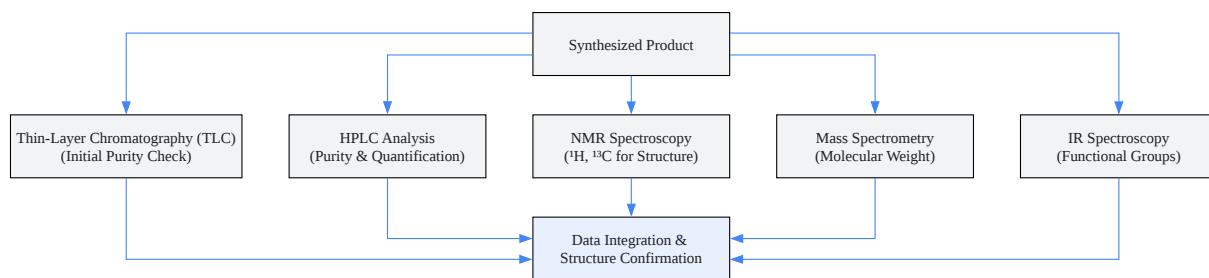
Materials:

- 4-(4-Ethylcyclohexyl)cyclohexanol
- Sodium tungstate dihydrate ($\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}$)
- Phosphotungstic acid
- 30% Hydrogen peroxide (H_2O_2)
- N-Methylpyrrolidinone (NMP)
- Ethyl acetate
- Saturated sodium thiosulfate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Catalyst Preparation: In a reaction vessel, mix sodium tungstate dihydrate and phosphotungstic acid.
- Oxidant Preparation: To the catalyst mixture, slowly add 30% hydrogen peroxide while stirring to create the active oxidant solution.
- Reaction Setup: In a separate flask, dissolve 4-(4-Ethylcyclohexyl)cyclohexanol in N-methylpyrrolidinone.
- Oxidation: Add the reactant solution to the prepared oxidant. Maintain the reaction under controlled temperature and continuous stirring until TLC or HPLC indicates the complete consumption of the starting alcohol.

- Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to decompose any excess peroxide.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude solid via recrystallization from a suitable solvent (e.g., hexane) or silica gel chromatography to obtain pure **4-(4-Ethylcyclohexyl)cyclohexanone**.


Applications in Research and Industry

The primary and most significant application of **4-(4-Ethylcyclohexyl)cyclohexanone** is as a key intermediate in the synthesis of liquid crystal monomers.^[4]

- Liquid Crystal Materials: Its rigid bicyclohexyl core is a common structural motif in liquid crystal molecules. The ketone group provides a reactive handle for further chemical modification, such as reduction, condensation, or esterification, to generate a diverse library of liquid crystal monomers.^[4] These monomers are then incorporated into liquid crystal mixtures to fine-tune critical properties like optical anisotropy, clearing point, and viscosity for display technologies.^{[4][5]}
- Polymer Synthesis: The compound can react with bifunctional molecules like diols or diamines to synthesize liquid crystal polymers. These advanced polymers combine the properties of liquid crystals with the mechanical strength and thermal stability of polymers, making them suitable for applications in optical films, flexible displays, and sensors.^[4]
- Pharmaceutical and Agrochemical Synthesis: While less common, the cyclohexanone moiety is a versatile scaffold in medicinal chemistry. Cyclohexanone derivatives are used in the synthesis of various pharmaceuticals, including antihistamines, and agrochemicals like herbicides.^{[6][7][8]} The unique structure of **4-(4-Ethylcyclohexyl)cyclohexanone** makes it a potential building block for novel therapeutic agents.

Analytical Characterization

Confirming the identity and purity of **4-(4-Ethylcyclohexyl)cyclohexanone** is crucial. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

[Click to download full resolution via product page](#)

Workflow for the analytical characterization of **4-(4-Ethylcyclohexyl)cyclohexanone**.

Spectroscopic Profile:

- ¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the protons on the two cyclohexyl rings and the ethyl group. The protons alpha to the carbonyl group would be the most deshielded among the ring protons.[9]
- ¹³C NMR: The carbon NMR spectrum will feature a characteristic peak for the carbonyl carbon at a significantly downfield shift (approx. 190-220 ppm).[9] Other aliphatic carbons will appear in the upfield region (approx. 10-50 ppm).
- IR Spectroscopy: The most prominent feature in the infrared spectrum will be a strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration in a saturated cyclic ketone.[10]

- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M^+) corresponding to its molecular weight, confirming the compound's identity.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is an effective method for assessing the purity of **4-(4-Ethylcyclohexyl)cyclohexanone** and related compounds.[11][12]

Objective: To determine the purity of the synthesized product.

Instrumentation & Conditions:

- Column: Reverse-phase C18 column (e.g., Newcrom R1).[11]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. Phosphoric or formic acid is often added in small concentrations (e.g., 0.1%) to improve peak shape.[12]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 210 nm (as the ketone chromophore has low absorbance at higher wavelengths).
- Injection Volume: 10 μ L.

Procedure:

- Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
- Prepare the sample solution to be analyzed at a similar concentration.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to determine the retention time.
- Inject the sample solution.

- Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the sample.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **4-(4-Ethylcyclohexyl)cyclohexanone** is not widely available, safety guidelines can be extrapolated from data on similar cyclohexanone compounds.^{[13][14][15]} It should be handled as a potentially hazardous chemical.

Table 2: GHS Hazard and Precautionary Statements (Anticipated)

Category	Statement	Code
Hazard	Flammable liquid and vapor.	H226
	Harmful if swallowed, in contact with skin, or if inhaled.	H302 + H312 + H332
	Causes skin irritation.	H315
	Causes serious eye damage.	H318
Precautionary	Keep away from heat/sparks/open flames/hot surfaces. — No smoking.	P210
	Avoid breathing dust/fume/gas/mist/vapors/spray.	P261
	Wash skin thoroughly after handling.	P264
	Wear protective gloves/protective clothing/eye protection/face protection.	P280
	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.	P305 + P351 + P338 + P310

|| Store in a well-ventilated place. Keep cool. | P403 + P235 |

Handling:

- Use only in a well-ventilated area or under a chemical fume hood.[13]

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
- Avoid contact with skin, eyes, and clothing.[16]
- Keep away from sources of ignition, as cyclohexanone derivatives can be combustible liquids.[14]
- Take precautionary measures against static discharge.[13]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
- Keep away from incompatible materials such as strong oxidizing agents and strong bases. [14]

First-Aid Measures:

- Inhalation: Remove to fresh air. Seek medical attention if symptoms occur.[14]
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[14]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[14]
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[14]

References

- PrepChem.com. Synthesis of 4-(4'-Cyclohexylcyclohexylidene)cyclohexanone.
- The Good Scents Company. 4-ethyl cyclohexanone.
- SIELC Technologies. 4-Ethylcyclohexanone.
- Google Patents. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- SIELC Technologies. 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one.
- Chemical Suppliers. SAFETY DATA SHEET CYCLOHEXANONE LRG.
- PubChem. 4-Methylcyclohexanone.

- ResearchGate. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives.
- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Google Patents. Cyclohexanone compounds, a process for preparing the cyclohexanone compounds, and a process for preparing silacyclohexane-based.
- Vertec BioSolvents. What is Cyclohexanone Used For?.
- YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone.
- The Good Scents Company. 4-cyclohexyl cyclohexanone.
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Liquid Crystal Materials: The Role of **4-(4-Ethylcyclohexyl)cyclohexanone**.
- SpectraBase. Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl- - Optional[¹³C NMR].
- EpearlChem. Cyclohexanone - Essential Intermediate for Nylon Production.
- PubChem. Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl-.
- Alpha Chemical Co. Revealing Cyclohexanone: Properties, Uses, and Benefits.
- National Institute of Standards and Technology. Cyclohexanone - the NIST WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]
- 3. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. nbinno.com [nbinno.com]
- 6. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 7. alphachem.biz [alphachem.biz]
- 8. labproinc.com [labproinc.com]
- 9. m.youtube.com [m.youtube.com]

- 10. Cyclohexanone [webbook.nist.gov]
- 11. 4-Ethylcyclohexanone | SIELC Technologies [sielc.com]
- 12. 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one | SIELC Technologies [sielc.com]
- 13. louisville.edu [louisville.edu]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [4-(4-Ethylcyclohexyl)cyclohexanone CAS number 82431-75-0]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125137#4-4-ethylcyclohexyl-cyclohexanone-cas-number-82431-75-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com